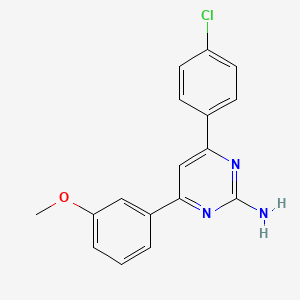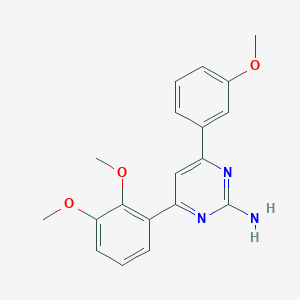
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a pyrimidine-based amine compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be used to investigate the biochemical and physiological effects of various compounds. This compound has been studied for its potential therapeutic applications as well as its possible involvement in various chemical and biological processes. In
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used to investigate the biochemical and physiological effects of various compounds, as well as its involvement in various chemical and biological processes. It has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is known that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which have been implicated in the development of certain cancers. It has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine have been studied in various animal models. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water-soluble and must be dissolved in organic solvents prior to use. Additionally, its effects on certain biochemical and physiological processes are not yet fully understood, so further research is needed to better understand its mechanism of action.
Orientations Futures
There are several potential future directions for 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, further research could be conducted to better understand its mechanism of action and to determine if it has therapeutic potential. Additionally, it could be studied for its potential applications in drug delivery, as it is relatively stable and can be stored for long periods of time without degradation. Finally, further research could be conducted to determine if it has any other potential applications in scientific research.
Méthodes De Synthèse
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most commonly used method is the one-pot synthesis, which involves the reaction of 3-methoxyphenyl-2-methylphenyl amine, pyrimidine-2-carbaldehyde, and ethyl acetate in the presence of a base such as potassium carbonate. This method is simple and efficient and allows for the production of the compound in high yields.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-3-4-9-15(12)17-11-16(20-18(19)21-17)13-7-5-8-14(10-13)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRSTALAVENGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)

